molecular formula C12H10F2O2 B11885023 1-(Difluoromethoxy)-7-methoxynaphthalene

1-(Difluoromethoxy)-7-methoxynaphthalene

Cat. No.: B11885023
M. Wt: 224.20 g/mol
InChI Key: ZETFPQCSYFCINO-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-7-methoxynaphthalene is an organic compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a naphthalene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-7-methoxynaphthalene typically involves the introduction of difluoromethoxy and methoxy groups onto a naphthalene ring. One common method is the direct difluoromethylation of a methoxynaphthalene precursor using difluoromethylating agents under specific reaction conditions. Industrial production methods may involve continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

1-(Difluoromethoxy)-7-methoxynaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-(Difluoromethoxy)-7-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-7-methoxynaphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

1-(Difluoromethoxy)-7-methoxynaphthalene can be compared with other similar compounds, such as:

    1-(Trifluoromethoxy)-7-methoxynaphthalene: Similar structure but with a trifluoromethoxy group, which may result in different chemical and biological properties.

    1-(Methoxy)-7-methoxynaphthalene: Lacks the fluorinated group, leading to different reactivity and applications.

    1-(Difluoromethoxy)-7-hydroxynaphthalene:

These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of the difluoromethoxy group.

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

1-(difluoromethoxy)-7-methoxynaphthalene

InChI

InChI=1S/C12H10F2O2/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16-12(13)14/h2-7,12H,1H3

InChI Key

ZETFPQCSYFCINO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2OC(F)F)C=C1

Origin of Product

United States

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